[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol
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Overview
Description
[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol is a chemical compound with a piperazine ring structure. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their biological activity and ability to interact with various biological targets .
Preparation Methods
The synthesis of [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of piperazine with suitable alkyl halides followed by reduction to obtain the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of [(2S)-1,2,4-trimethylpiperazin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol can be compared with other piperazine derivatives and similar compounds, such as:
Piperidine: Another six-membered heterocyclic compound with a nitrogen atom, widely used in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with significant applications in medicinal chemistry.
Thiazoles: Compounds containing both nitrogen and sulfur in a five-membered ring, known for their diverse biological activities .
The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
NGRMRNBPDQDKKC-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@]1(CN(CCN1C)C)CO |
Canonical SMILES |
CC1(CN(CCN1C)C)CO |
Origin of Product |
United States |
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